2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid
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Overview
Description
“2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid” is a chemical compound with the molecular formula C18H18N2O6S . It is also known by its CAS number 667893-35-8.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The molecular weight is 390.41.Scientific Research Applications
Polymer and Complex Synthesis
Studies have explored the synthesis of polymer-rare earth complexes using aryl carboxylic acid-functionalized polymers, demonstrating the compound's utility in enhancing fluorescence emission through the "Antenna Effect" (Gao, Fang, & Men, 2012). Similarly, ether-bridged tricarboxylic acids have been used to generate novel cadmium(II) metal-organic architectures, highlighting the structural versatility and photocatalytic properties of such complexes (Gu et al., 2018).
Hydrogen-Bonded Polymeric Structures
Research on morpholinium salts of ring-substituted benzoic acid analogues reveals the influence of interactive substituent groups on secondary structure formation, showcasing the compound's role in generating cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures (Smith & Lynch, 2016).
Antimicrobial Activity
Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which can be synthesized from reactions involving benzoic acid derivatives, have shown expected antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Abubshait et al., 2011).
Coordination Compounds and Luminescence
The synthesis and characterization of coordination compounds, such as those involving 4-((4′-N,N-diphenyl)phenyl)-benzoic acid, have been studied for their luminescent properties and potential applications in light-emitting diodes (LEDs) (Xi-cun, 2009).
Electrochemical Synthesis
A green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines demonstrates the compound's relevance in environmentally friendly synthetic methodologies, emphasizing its potential in generating biologically significant molecules (Nematollahi & Esmaili, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Similar compounds have been found to inhibit enzymes such as dihydrofolate reductase (dhfr), which plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Biochemical Pathways
Inhibition of enzymes like dhfr can disrupt the synthesis of nucleotides and the metabolism of folate, affecting dna synthesis and cell division .
Result of Action
Similar compounds that inhibit enzymes like dhfr can potentially disrupt dna synthesis and cell division, leading to cell death .
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUJPUDGQEUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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